3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-13-19(20(25-27-13)16-9-5-6-10-17(16)22)21(26)23-12-15-11-18(28-24-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRSUILNMKKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide, identified by CAS number 952961-74-9, is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.8 g/mol. Its structure features an oxazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O3 |
| Molecular Weight | 393.8 g/mol |
| CAS Number | 952961-74-9 |
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory effects. Isoxazole derivatives have been shown to regulate immune functions by influencing cytokine production and lymphocyte activity. For instance, studies on similar compounds demonstrated their ability to inhibit TNF-alpha production and modulate T-cell responses in vitro and in vivo .
Case Study:
A study involving a related isoxazole derivative demonstrated that it could inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in animal models. These findings suggest that compounds with similar structures may have therapeutic potential in autoimmune diseases .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Research Findings:
A comparative study showed that certain isoxazole derivatives induced cell cycle arrest at the S and G2/M phases in cancer cells, leading to increased apoptosis as indicated by elevated levels of pro-apoptotic markers like Bax and caspase 9 . The selectivity of these compounds towards cancerous cells over normal cells highlights their therapeutic potential.
| Cell Line | Compound Tested | IC50 (µg/mL) | Effect |
|---|---|---|---|
| MCF-7 | 4e | 2.34 | High cytotoxicity |
| HepG2 | 4i | 3.13 | Strong anticancer activity |
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Isoxazoles are known to interact with various molecular targets, including those involved in apoptosis and immune regulation.
Proposed Mechanisms:
- Inhibition of Pro-inflammatory Cytokines: Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha.
- Induction of Apoptosis: The increase in pro-apoptotic factors suggests that these compounds may promote programmed cell death in cancer cells.
- Regulation of Immune Responses: By modulating T-cell activation and proliferation, these compounds can influence overall immune function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Preparation Methods
Cyclocondensation of Amidoximes and Acyl Chlorides
The 1,2-oxazole core is synthesized via a Tiemann-type cyclization between amidoximes and acyl chlorides. For Fragment A:
-
Step 1 : Preparation of 2-chlorophenyl-substituted amidoxime by treating 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.
-
Step 2 : Reaction with 3-methyl-4-chlorocarbonyl-1,2-oxazole in the presence of pyridine or tetrabutylammonium fluoride (TBAF) to facilitate cyclization.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
Mechanistic Insight :
The acyl chloride reacts with the amidoxime’s hydroxylamine group, forming an intermediate that undergoes dehydration to yield the oxazole ring.
Alternative Route via 1,3-Dipolar Cycloaddition
Nitrile oxides generated in situ from hydroxamoyl chlorides can undergo 1,3-dipolar cycloaddition with acetylenes or nitriles. For Fragment A:
-
Step 1 : Generate 2-chlorophenyl nitrile oxide from 2-chlorobenzaldehyde oxime using chloramine-T.
-
Step 2 : Cycloaddition with methyl propiolate to form the oxazole ring.
Challenges :
Synthesis of Fragment B: (5-Phenyl-1,2-Oxazol-3-yl)Methanamine
Halogen Dance Isomerization Strategy
A patent-described method utilizes halogen dance isomerization to access trisubstituted oxazoles:
-
Step 1 : Bromination of 2-phenylthio-1,3-oxazole with bromine in DCM at 0°C, yielding 5-bromo-2-phenylthio-1,3-oxazole.
-
Step 2 : Suzuki-Miyaura coupling with phenylboronic acid to introduce the C5 phenyl group.
-
Step 3 : Thioether cleavage using Raney nickel to generate the oxazole-3-methanol intermediate.
-
Step 4 : Conversion of methanol to methanamine via Gabriel synthesis or Curtius rearrangement.
Optimization Notes :
-
Use of anhydrous Et₃N minimizes side reactions during bromination.
-
Silica gel chromatography (8:1 hexane:ethyl acetate) achieves >90% purity.
Carboxamide Coupling: Final Assembly
Activation of Fragment A
The carboxylic acid (Fragment A) is activated using coupling reagents such as EDC/HOBt or T3P in DCM.
Amide Bond Formation
Procedure :
-
Combine activated Fragment A (1.0 equiv) with Fragment B (1.2 equiv) in DCM.
-
Add DIPEA (2.0 equiv) as a base to scavenge HCl.
Workup :
-
Quench with aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (ethyl acetate:hexane = 1:3).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including condensation of substituted oxazole precursors with carboxamide intermediates. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are used to facilitate amide bond formation . Reaction optimization may require controlled temperatures (e.g., 0–25°C), inert atmospheres, and solvent selection (e.g., DMF or acetonitrile) to improve yield and purity. Monitoring via TLC or HPLC is critical .
Q. How can the structural identity and purity of this compound be validated?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and molecular framework.
- Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
- X-ray crystallography : For definitive structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP : Calculate via HPLC or computational tools to predict lipophilicity.
- Thermogravimetric analysis (TGA) : Determine thermal stability.
- pH-solubility profiles : Conduct in buffers (pH 1–12) to identify optimal storage and formulation conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock or Schrödinger to predict interactions with targets (e.g., viral proteases or kinases) .
- Analog synthesis : Modify substituents (e.g., chloro to fluoro on phenyl rings) and compare activity via bioassays .
- Pharmacophore modeling : Identify critical functional groups (e.g., oxazole ring for π-π stacking) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Validate potency (IC/EC) across multiple replicates.
- Off-target profiling : Use kinase or receptor panels to rule out nonspecific effects.
- Crystallographic data : Compare binding modes in solved protein-ligand structures to explain variability .
Q. How can crystallographic twinning or low-resolution data challenges be addressed during structural refinement?
- Methodology :
- SHELX utilities : Employ SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Data truncation : Apply high-resolution cutoffs (e.g., 1.0 Å) and iterative R-factor monitoring .
Q. What are the best practices for designing in vitro assays to evaluate its antiviral or anticancer potential?
- Methodology :
- Cell-based assays : Use luciferase reporters or MTT viability assays in relevant cell lines (e.g., HeLa or Vero-E6).
- Time-of-addition studies : Determine if the compound targets viral entry, replication, or assembly .
- Resistance profiling : Serial passage assays to identify emergent mutations in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
